cis-ACCP

Description

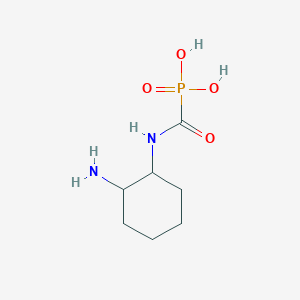

cis-ACCP (P-[[[(1R,2S)-2-aminocyclohexyl]amino]carbonyl]phosphonic acid) is a synthetic carbamoylphosphonate compound with the CAS number 777075-44-2. It is a reversible and competitive inhibitor of matrix metalloproteinases (MMPs), specifically targeting type IV collagenases MMP-2 (gelatinase A) and MMP-9 (gelatinase B) . Its selectivity is notable, with IC50 values of 4 µM for MMP-2 and 20 µM for MMP-9, demonstrating a 5-fold preference for MMP-2 . Structurally, its cyclohexyl backbone and phosphonic acid group enable competitive binding to the active sites of these enzymes, blocking their proteolytic activity .

Properties

Molecular Formula |

C7H15N2O4P |

|---|---|

Molecular Weight |

222.18 g/mol |

IUPAC Name |

(2-aminocyclohexyl)carbamoylphosphonic acid |

InChI |

InChI=1S/C7H15N2O4P/c8-5-3-1-2-4-6(5)9-7(10)14(11,12)13/h5-6H,1-4,8H2,(H,9,10)(H2,11,12,13) |

InChI Key |

XHCXISPZIHYKQD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)N)NC(=O)P(=O)(O)O |

Synonyms |

2-aminocyclohexylcarbamoylphosphonic acid AC-C-P cpd ACCP cpd adenosylcobinamide 2-chlorophenyl phosphate cis-2-aminocyclohexylcarbamoylphosphonic acid cis-ACCP N-(2-aminocyclohexyl)carbamoylphosphonic acid N-(cis-2-aminocyclohexyl)carbamoylphosphonic acid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-aminocyclohexylcarbamoylphosphonic acid involves the reaction of 2-aminocyclohexylamine with carbamoylphosphonic acid. The reaction conditions typically include a controlled temperature environment and the use of solvents such as ethanol or phosphate-buffered saline (PBS) at pH 7.2 .

Industrial Production Methods

Industrial production of cis-2-aminocyclohexylcarbamoylphosphonic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

cis-2-Aminocyclohexylcarbamoylphosphonic acid primarily undergoes inhibition reactions with matrix metalloproteinases. It does not significantly participate in oxidation, reduction, or substitution reactions .

Common Reagents and Conditions

The compound is typically used in aqueous solutions, with common reagents including phosphate-buffered saline (PBS) and ethanol. The reaction conditions are generally mild, with a preference for neutral pH environments .

Major Products Formed

The primary product formed from the reaction of cis-2-aminocyclohexylcarbamoylphosphonic acid with matrix metalloproteinases is the inhibited enzyme complex, which prevents the degradation of extracellular matrix proteins .

Scientific Research Applications

cis-2-Aminocyclohexylcarbamoylphosphonic acid has a wide range of scientific research applications:

Chemistry: Used as a selective inhibitor in studies involving matrix metalloproteinases.

Biology: Employed in research on cell migration, tissue remodeling, and repair mechanisms.

Medicine: Investigated for its potential in reducing metastasis formation in cancer research.

Industry: Utilized in the development of new therapeutic agents targeting matrix metalloproteinases.

Mechanism of Action

cis-2-Aminocyclohexylcarbamoylphosphonic acid exerts its effects by selectively inhibiting matrix metalloproteinase-2 and matrix metalloproteinase-9. These enzymes are involved in the degradation of extracellular matrix proteins, which is a critical step in tissue remodeling and cell migration. By inhibiting these enzymes, cis-2-aminocyclohexylcarbamoylphosphonic acid prevents the breakdown of the extracellular matrix, thereby reducing cell migration and metastasis .

Comparison with Similar Compounds

Pharmacokinetics :

- Absorption : Sustained paracellular absorption in the intestine (t1/2 ~126 min) but low oral bioavailability (0.3%) .

- Distribution : Primarily restricted to extracellular fluid, aligning with its antimetastatic mechanism .

- Elimination : Rapid blood clearance (t1/2 ~19 min) and renal excretion (84% unchanged in urine) .

Therapeutic Efficacy :

Comparison with Similar MMP Inhibitors

Selectivity and Mechanism of Action

The table below compares this compound with other MMP inhibitors:

Key Observations :

- Selectivity : this compound’s MMP-2 preference contrasts with MMP Inhibitor V’s MMP-9 specificity and ARP 101’s dual targeting .

- Potency : this compound’s IC50 for MMP-2 (4 µM) is superior to ARP 101 (8 µM) .

In Vitro and In Vivo Efficacy

Tumor Cell Migration and Invasion

In Vivo Metastasis Suppression

- This compound: Achieves ~90% metastasis reduction in mice at 50 mg/kg/day, outperforming non-specific inhibitors like CP 471474, which require higher doses for similar effects .

Pharmacokinetic and Structural Advantages

Pharmacokinetics

- This compound : Rapid blood clearance (19 min) minimizes systemic exposure, reducing toxicity risks, while sustained intestinal absorption supports once-daily dosing .

- Contrast with Peptide Inhibitors : Peptide-based MMP inhibitors (e.g., Batimastat) exhibit poor oral bioavailability and prolonged tissue retention, increasing toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.